![molecular formula C17H15ClN2O3S2 B1222430 2-[[(2-chlorophenyl)thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1222430.png)
2-[[(2-chlorophenyl)thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester
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Overview
Description
2-[[(2-chlorophenyl)thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester is an organic heterobicyclic compound, an organonitrogen heterocyclic compound and an organosulfur heterocyclic compound.
Scientific Research Applications
Synthesis and Chemical Properties
- Novel Preparation Methods : Santilli, Kim, and Wanser (1971) developed a novel method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids, which can be related to the synthesis of compounds like the one you're interested in (Santilli, Kim, & Wanser, 1971).
- Reactions and Synthesis Routes : Kappe and Roschger (1989) explored various reactions of Biginelli-compounds, which are closely related to the structure of the compound , shedding light on potential synthetic pathways and chemical reactions (Kappe & Roschger, 1989).
Pharmacological Applications
- Dual Inhibitor Potential : Gangjee et al. (2009) synthesized analogues of thieno[2,3-d]pyrimidine as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, suggesting possible therapeutic applications in antitumor agents (Gangjee et al., 2009).
- Antimicrobial Properties : Vlasov, Chernykh, and Osolodchenko (2015) developed a method for synthesizing derivatives of thieno[2,3-d]pyrimidine, demonstrating their moderate antimicrobial properties, which could be relevant to the compound in focus (Vlasov, Chernykh, & Osolodchenko, 2015).
Molecular Structure and Conformation
- Conformational Features : Nagarajaiah and Begum (2014) studied the structural modifications and conformational features of thiazolo[3, 2-a]pyrimidines, which could be informative for understanding the molecular structure of the compound (Nagarajaiah & Begum, 2014).
properties
Product Name |
2-[[(2-chlorophenyl)thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester |
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Molecular Formula |
C17H15ClN2O3S2 |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
ethyl 2-[(2-chlorophenyl)sulfanylmethyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-3-23-17(22)14-9(2)13-15(21)19-12(20-16(13)25-14)8-24-11-7-5-4-6-10(11)18/h4-7H,3,8H2,1-2H3,(H,19,20,21) |
InChI Key |
CPNXFPOJIRMLBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CSC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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